molecular formula C13H13NO3S B2960731 N-(2-(5-acetylthiophen-2-yl)ethyl)furan-3-carboxamide CAS No. 2034570-46-0

N-(2-(5-acetylthiophen-2-yl)ethyl)furan-3-carboxamide

Cat. No.: B2960731
CAS No.: 2034570-46-0
M. Wt: 263.31
InChI Key: NDMYDTHQQMNDLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amide and ester derivatives containing furan rings (furfural derivatives) can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .


Molecular Structure Analysis

The molecular and electronic structures of similar compounds have been investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modeling . Several noncovalent interactions were recorded by XRD and analyzed with Hirshfeld surface analysis (HSA) calculations .


Chemical Reactions Analysis

The reactions for the synthesis of “N-(2-(5-acetylthiophen-2-yl)ethyl)furan-3-carboxamide” were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .

Future Directions

The high therapeutic properties of furan related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . This suggests that “N-(2-(5-acetylthiophen-2-yl)ethyl)furan-3-carboxamide” and similar compounds could have potential applications in the development of new drugs and therapies.

Mechanism of Action

Target of Action

It’s worth noting that both furan and indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.

Mode of Action

Furan and indole derivatives are known to interact with their targets, leading to a variety of changes . These changes can include alterations in cell signaling, enzyme activity, and gene expression, among others.

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as furan and indole derivatives, have been found to impact a variety of biochemical pathways . These pathways can include those involved in inflammation, viral replication, cancer progression, and more.

Result of Action

Similar compounds, such as furan and indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These effects suggest that N-(2-(5-acetylthiophen-2-yl)ethyl)furan-3-carboxamide could potentially have similar impacts.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-9(15)12-3-2-11(18-12)4-6-14-13(16)10-5-7-17-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMYDTHQQMNDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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